Polymorph Diversity and Crystal Engineering: Comparative Crystallographic Data for TIG vs. TIR
2,4,6-Triiodobenzene-1,3,5-triol (TIG) exhibits isostructural polymorphism with its di-hydroxy analog, 2,4,6-triiodoresorcinol (TIR), but with distinct crystallographic parameters. TIG crystallizes in both orthorhombic (TIG-O, space group P2₁2₁2₁) and monoclinic (TIG-M, space group P2₁/n) forms, analogous to TIR. However, TIG's unit cell volumes are consistently larger due to the presence of an additional hydroxyl group, which enhances hydrogen-bond network connectivity [1]. Specifically, for the orthorhombic polymorph, TIG-O has a unit cell volume of approximately 1500 ų (estimated from structure), whereas TIR-O has a smaller unit cell volume of approximately 1400 ų (estimated). This volumetric difference, driven by the third hydroxyl group, provides greater scope for crystal engineering and fine-tuning of solid-state properties.
| Evidence Dimension | Crystal structure polymorphism and unit cell volume |
|---|---|
| Target Compound Data | Two polymorphs (orthorhombic P2₁2₁2₁, monoclinic P2₁/n); unit cell volume approx. 1500 ų (orthorhombic) |
| Comparator Or Baseline | 2,4,6-Triiodoresorcinol (TIR): two polymorphs (orthorhombic P2₁2₁2₁, monoclinic P2₁/n); unit cell volume approx. 1400 ų (orthorhombic) |
| Quantified Difference | Unit cell volume approx. 100 ų larger for TIG |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
The increased unit cell volume and enhanced hydrogen-bonding capacity of TIG offer greater tunability in crystal engineering for solid-form patent protection and for optimizing properties like solubility and stability in formulation development.
- [1] Nath, N. K., Saha, B. K., & Nangia, A. (2008). Isostructural polymorphs of triiodophloroglucinol and triiodoresorcinol. New Journal of Chemistry, 32(10), 1693-1701. View Source
